molecular formula C17H14N2O3 B3846848 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide

Cat. No.: B3846848
M. Wt: 294.30 g/mol
InChI Key: RBCOVOLNUPUKIZ-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of phthalimides, which are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are widely studied due to their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide typically involves multi-step reactions One common method includes the reaction of phthalic anhydride with an amine to form the phthalimide coreThe reaction conditions often involve the use of solvents like diethyl ether and reagents such as acetic anhydride .

Chemical Reactions Analysis

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial materials .

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide can be compared with other phthalimide derivatives, such as:

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11(15(20)18-12-7-3-2-4-8-12)19-16(21)13-9-5-6-10-14(13)17(19)22/h2-11H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCOVOLNUPUKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808328
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide
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2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide
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2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide
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2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide
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2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide
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2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide

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